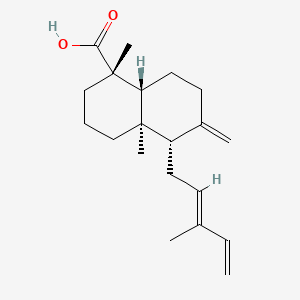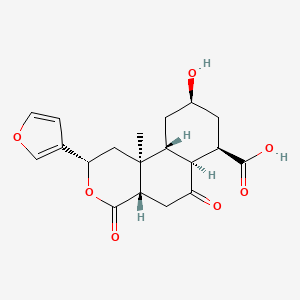
Acide Communique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Communic acid: is a diterpenoid compound with a labdane skeleton, characterized by three double bonds and a carboxyl group at position 19. It is predominantly found in various plant species, especially conifers, and is most abundant in the genus Juniperus (family Cupressaceae) . This compound has been studied for its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing properties .
Applications De Recherche Scientifique
Trans-Communic acid has a wide range of applications in scientific research:
Orientations Futures
Communic acids, including trans-Communic acid, have shown potential for various applications due to their bioactivity. They have been used as chirons for the synthesis of various bioactive natural products . Their potential for future research and applications seems promising, but more studies are needed to fully understand their properties and potential uses.
Mécanisme D'action
Target of Action
It has been found to exhibit various biological activities, suggesting that it interacts with multiple targets .
Mode of Action
Its diverse biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects, suggest that it interacts with multiple cellular targets .
Biochemical Pathways
Given its broad range of biological activities, it is likely that communic acid interacts with various biochemical pathways .
Result of Action
Communic Acid has been reported to exhibit several biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing effects
Action Environment
As a natural compound found in various plant species, it is likely that environmental factors such as temperature, ph, and light could potentially influence its stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-Communic acid can be synthesized through various chemical routes. One common method involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the labdane skeleton, followed by oxidation and functionalization to introduce the carboxyl group and double bonds . The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to control the stereochemistry and regioselectivity of the reactions .
Industrial Production Methods: Industrial production of trans-Communic acid often relies on the extraction from natural sources, such as the leaves and bark of Juniperus species . The extraction process involves solvent extraction, followed by purification using techniques like column chromatography and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-Communic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 6β-hydroxy-trans-Communic acid.
Reduction: Reduction reactions can convert trans-Communic acid to its corresponding alcohol, trans-Communol.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products:
Oxidation: 6β-hydroxy-trans-Communic acid.
Reduction: Trans-Communol.
Substitution: Various esters and amides.
Comparaison Avec Des Composés Similaires
Trans-Communic acid is unique among communic acids due to its specific stereochemistry and biological activities. Similar compounds include:
Cis-Communic acid: The Z isomer of trans-Communic acid with different stereochemistry.
Mirceo Communic acid:
4-epi-trans-Communic acid: A C4 epimer of trans-Communic acid.
Ent-trans-Communic acid: The (−) enantiomer of trans-Communic acid.
Trans-Communic acid stands out due to its higher abundance in nature and its diverse range of biological activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of trans-Communic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromobenzoic acid", "methyl acrylate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-bromobenzoic acid is reacted with methyl acrylate in the presence of sodium hydroxide to form 2-(2-methoxy-2-oxoethyl)benzoic acid.", "Step 2: The resulting product from step 1 is reduced using sodium borohydride in acetic acid to form 2-(2-methoxyethyl)benzoic acid.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form 2-(2-chloroethyl)benzoic acid.", "Step 4: The product from step 3 is then reacted with sodium hydroxide to form trans-Communic acid.", "Step 5: The final product is purified by recrystallization from water and sodium chloride." ] } | |
Numéro CAS |
2761-77-5 |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1 |
Clé InChI |
YGBZFOQXPOGACY-CUDHKJQZSA-N |
SMILES isomérique |
CC(=CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Apparence |
Powder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)



![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1151925.png)
